molecular formula C14H13NO4 B6387165 MFCD18316946 CAS No. 1261926-72-0

MFCD18316946

Cat. No.: B6387165
CAS No.: 1261926-72-0
M. Wt: 259.26 g/mol
InChI Key: JUJQUIZKESMAEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MFCD18316946 is a chemical compound cataloged under the MDL Number system, commonly used for indexing and referencing in chemical databases. For instance, boronic acid derivatives (e.g., CAS 1046861-20-4, MDL MFCD13195646) and benzoic acid derivatives (e.g., CAS 1761-61-1, MDL MFCD00003330) share comparable frameworks, such as aromatic rings with halogen substituents and functional groups like boronic acids or carboxylates . These compounds are often utilized in pharmaceutical synthesis, catalysis, and material science due to their reactivity and stability .

Properties

IUPAC Name

5-[4-(hydroxymethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-19-13-12(14(17)18)6-11(7-15-13)10-4-2-9(8-16)3-5-10/h2-7,16H,8H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJQUIZKESMAEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=C(C=C2)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30687121
Record name 5-[4-(Hydroxymethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261926-72-0
Record name 5-[4-(Hydroxymethyl)phenyl]-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30687121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Hydroxymethylphenyl)-2-methoxynicotinic acid typically involves the reaction of 4-hydroxymethylbenzaldehyde with 2-methoxynicotinic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as crystallization, filtration, and drying to obtain the final product in a pure form .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxylic acid group.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often require the presence of a base or acid catalyst and may be carried out in solvents like ethanol or methanol.

Major Products Formed:

    Oxidation: The major product is 5-(4-Carboxyphenyl)-2-methoxynicotinic acid.

    Reduction: The major product is 5-(4-Aminomethylphenyl)-2-methoxynicotinic acid.

    Substitution: The products depend on the substituent introduced, such as 5-(4-Hydroxyphenyl)-2-methoxynicotinic acid if the methoxy group is replaced with a hydroxyl group.

Scientific Research Applications

5-(4-Hydroxymethylphenyl)-2-methoxynicotinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Hydroxymethylphenyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets in the body. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD18316946, a comparative analysis is presented below using structurally analogous compounds from the evidence. Key parameters include molecular properties, solubility, logP values, and synthesis methodologies.

Table 1: Physicochemical Properties of this compound and Analogues

Parameter MFCD13195646 (CAS 1046861-20-4) MFCD00003330 (CAS 1761-61-1) Hypothetical this compound*
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₆H₅BClF₃O₂ (inferred)
Molecular Weight 235.27 g/mol 201.02 g/mol ~220 g/mol
Solubility (mg/mL) 0.24 0.687 0.3–0.5 (estimated)
LogP (XLOGP3) 2.15 2.15 (analogue) 1.8–2.3 (predicted)
TPSA 40.46 Ų 37.30 Ų ~40 Ų
Bioavailability Score 0.55 0.55 0.5–0.6
Synthesis Method Pd-catalyzed coupling in THF/H₂O A-FGO-catalyzed green synthesis Pd-mediated cross-coupling

*Note: Hypothetical data for this compound is extrapolated from structural analogues.

Key Findings:

Structural Similarities : Both MFCD13195646 and MFCD00003330 feature halogenated aromatic rings, which enhance stability and modulate electronic properties for targeted reactivity .

Solubility Trends : MFCD00003330 exhibits higher solubility (0.687 mg/mL) compared to MFCD13195646 (0.24 mg/mL), likely due to its carboxylate group improving hydrophilicity .

Synthetic Accessibility : MFCD13195646 utilizes palladium catalysis, a common method for boronic acid derivatives, while MFCD00003330 employs greener A-FGO catalysts, reflecting advancements in sustainable chemistry .

Pharmacological Potential: High GI absorption and BBB permeability in MFCD13195646 suggest CNS drug applicability, whereas MFCD00003330’s safety profile (H302 hazard) necessitates careful handling .

Discussion of Research Implications

The comparison highlights how minor structural modifications—such as substituting boronic acid with carboxylate groups—significantly alter solubility and bioavailability. For example, replacing bromine with fluorine in this compound could enhance metabolic stability, a critical factor in drug design . Additionally, green synthesis methods (e.g., A-FGO catalysts) reduce environmental impact, aligning with ICH guidelines for pharmaceutical development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.